molecular formula C15H17ClN2O3S2 B2381801 3-Chloro-4-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine CAS No. 2034575-64-7

3-Chloro-4-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine

Cat. No.: B2381801
CAS No.: 2034575-64-7
M. Wt: 372.88
InChI Key: VJHAXJHFNJPXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and an ether linkage to a piperidine ring, which is further substituted with a sulfonyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a sulfonylation reaction, where the thiophene is reacted with a sulfonyl chloride derivative.

    Formation of the Pyridine Ether Linkage: The final step involves the formation of the ether linkage between the piperidine and pyridine rings, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chloro group can yield a variety of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a ligand for studying protein-ligand interactions.

    Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-4-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine would depend on its specific application. For example, if it is used as a drug, its mechanism of action would involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine: Similar structure but with different substitution pattern on the pyridine ring.

    3-Chloro-4-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine: Similar structure but with different substitution pattern on the piperidine ring.

Uniqueness

The uniqueness of 3-Chloro-4-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and for developing new molecules with desired properties.

Properties

IUPAC Name

3-chloro-4-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-3-yl]oxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S2/c1-11-4-5-15(22-11)23(19,20)18-8-2-3-12(10-18)21-14-6-7-17-9-13(14)16/h4-7,9,12H,2-3,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHAXJHFNJPXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.